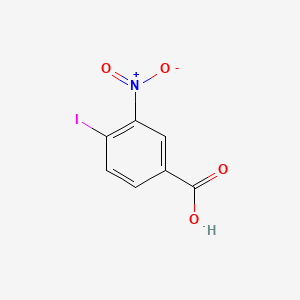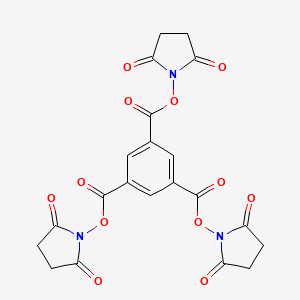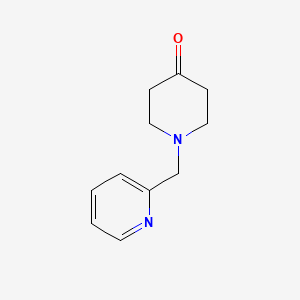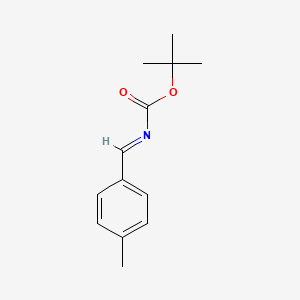
Dihydrochlorure de 6-méthoxy-N2-méthylpyridine-2,3-diamine
Vue d'ensemble
Description
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is an organic compound with the molecular formula C7H13Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is also referred to as HC Blue 7 and is used primarily as a dye .
Applications De Recherche Scientifique
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Industry: It is widely used as a dye in textiles, plastics, and inks.
Mécanisme D'action
Target of Action
It is known that hc blue 7 is a basic colorant used in hair dyes . Therefore, it can be inferred that its primary targets are the hair follicles and hair shafts where it imparts color.
Pharmacokinetics
It primarily remains on the hair shaft where it exerts its color-changing effects .
Result of Action
The primary result of HC Blue 7’s action is a change in hair color. The compound penetrates the hair shaft and binds to the hair’s keratin, resulting in a visible color change .
Action Environment
The action of HC Blue 7 can be influenced by various environmental factors. For instance, the compound is known to be stable under light and heat Additionally, the compound is soluble in water , which may influence its application and removal process.
Analyse Biochimique
Biochemical Properties
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride plays a crucial role in biochemical reactions, particularly in the formation of hair dyes. It reacts with primary intermediates to form the final dye, and this reaction can be accelerated by the addition of an oxidizing agent . The compound interacts with various enzymes and proteins during this process, facilitating the formation of the desired color. The nature of these interactions involves the binding of the compound to the active sites of enzymes, leading to the formation of stable complexes that drive the reaction forward.
Cellular Effects
The effects of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride on cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause serious eye damage and may cause an allergic skin reaction . Additionally, it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . These cellular effects highlight the importance of handling the compound with care in laboratory settings.
Molecular Mechanism
At the molecular level, 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes involves the formation of stable enzyme-substrate complexes, which either inhibit or activate the enzyme’s activity. This binding interaction is crucial for the compound’s role in biochemical reactions, particularly in the formation of hair dyes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in laboratory settings are influenced by its stability and degradation over time. The compound is stable under standard laboratory conditions, but its effects on cellular function can change over time. In repeated dose toxicity studies, the compound showed effects on calcium and chloride levels in male and female rats, respectively . These changes highlight the importance of monitoring the compound’s effects over time in laboratory settings.
Dosage Effects in Animal Models
The effects of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride vary with different dosages in animal models. In a 90-day oral toxicity study in rats, the compound showed a no-observed-adverse-effect level (NOAEL) of 50 mg/kg body weight per day . Higher doses resulted in changes to lipid metabolism, including increased cholesterol, triglyceride, and phospholipid levels . These findings indicate that the compound’s effects are dose-dependent, with higher doses leading to more significant biochemical changes.
Metabolic Pathways
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biochemical effects. Changes in metabolic flux and metabolite levels have been observed in studies involving the compound, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell. The compound’s localization and accumulation within specific tissues can influence its overall biochemical activity .
Subcellular Localization
The subcellular localization of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications may influence the compound’s localization, ensuring that it reaches the appropriate cellular sites for its intended function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride involves several steps. One common method includes the reaction of 2,3-diaminopyridine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride
- 3-Amino-2-methylamino-6-methoxypyridine dihydrochloride
Uniqueness
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is unique due to its specific structural features, such as the methoxy and methylamino groups, which confer distinct chemical properties and reactivity. These features make it particularly useful in applications requiring specific interactions with biological molecules or in industrial processes where stability and colorfastness are essential .
Propriétés
IUPAC Name |
6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCRBBRGGGHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879796 | |
| Record name | HC Blue 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-72-3 | |
| Record name | 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Blue 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200C548F9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)








